![molecular formula C22H17NO5S B2916692 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 900278-51-5](/img/structure/B2916692.png)

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

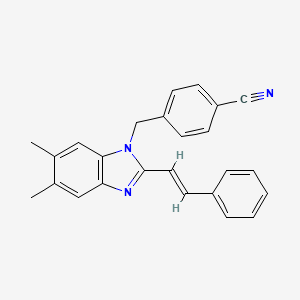

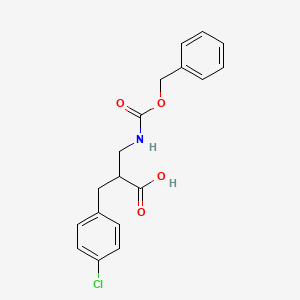

“N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . It’s a selective Na v 1.8 sodium channel blocker .

Synthesis Analysis

The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .Molecular Structure Analysis

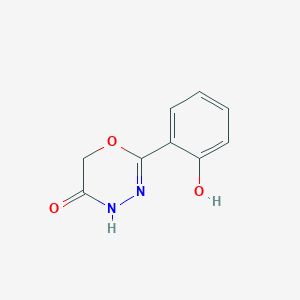

The compound crystallizes in the monoclinic system space group P 21/c. The X-ray structure determination revealed that the center furanone ring is nearly coplanar with the 3,4-dimethoxybenzene ring, making a dihedral angle of 0.860 (69)° .Chemical Reactions Analysis

The compound was synthesized through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .Scientific Research Applications

Synthesis and Structural Characterization

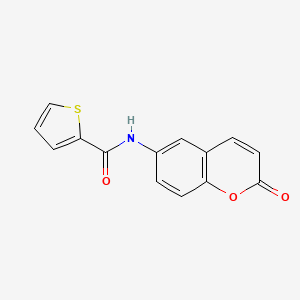

- Synthetic Approaches : Research has explored various synthetic routes to create furan-2-carboxamide derivatives, including N-(4-bromophenyl)furan-2-carboxamide, which was synthesized through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N. This process underscores a broader exploration of furan-carboxamide compounds for potential biological activities (Siddiqa et al., 2022) Siddiqa et al., 2022.

- Molecular Characterization : Studies include molecular characterization through IR, NMR, and XRD analyses, highlighting the compound's potential for further pharmacological applications. For instance, a thiazole-based heterocyclic amide was synthesized, with its structure and antimicrobial activity thoroughly investigated, showcasing the chemical versatility and potential utility of furan-2-carboxamide derivatives in developing new antimicrobial agents (Cakmak et al., 2022) Cakmak et al., 2022.

Chemical Properties and Reactivity

- Chemical Reactivity : The literature details the reactivity of furan-2-carboxamide derivatives, such as the chemoselective protection of heteroaromatic aldehydes, highlighting the compound's chemical versatility and its potential application in synthetic chemistry (Carpenter & Chadwick, 1985) Carpenter & Chadwick, 1985.

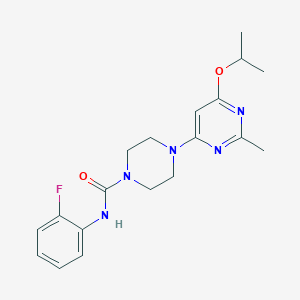

- Radical Formation : Studies on furan and thiophene diarylmethenes, which share structural similarities with furan-2-carboxamide derivatives, have investigated their potential as redox-active ligands. These findings could inform the development of new redox reactions in organic and inorganic chemistry, underscoring the significance of understanding the radical formation and stability of these compounds (Curcio et al., 2018) Curcio et al., 2018.

Potential Biological Applications

- Antimicrobial Activity : Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus, highlighting their potential as therapeutic agents against viral infections. This discovery points towards the broader applicability of furan-2-carboxamide derivatives in developing new antiviral drugs (Yongshi et al., 2017) Yongshi et al., 2017.

Mechanism of Action

properties

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5S/c1-26-15-10-9-13(12-17(15)27-2)19-20(24)14-6-3-4-8-18(14)29-22(19)23-21(25)16-7-5-11-28-16/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUULZRKBLYLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)

![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)

![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)